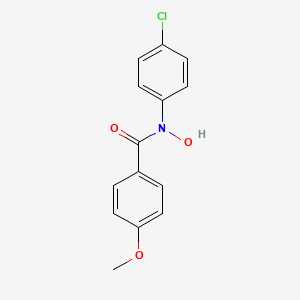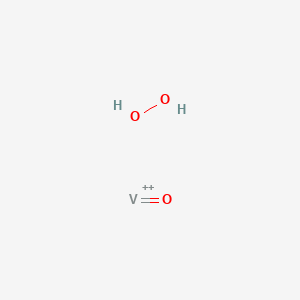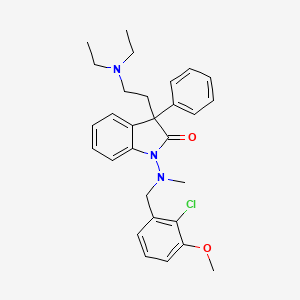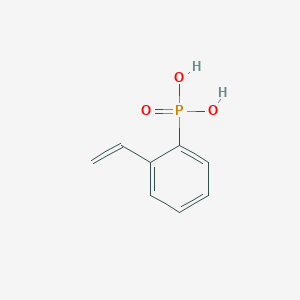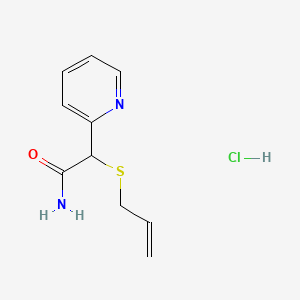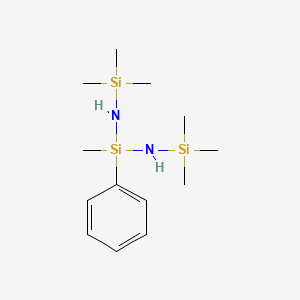
1-Methyl-1-phenyl-N,N'-bis(trimethylsilyl)silanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine typically involves the reaction of phenylmethylsilane with trimethylsilylamine under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogenated compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups play a crucial role in stabilizing the compound and facilitating its reactivity . The phenyl and methyl groups contribute to the compound’s overall stability and reactivity . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential interactions with various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine can be compared with other similar compounds, such as:
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)amine: This compound lacks the silanediamine core and has different reactivity and applications.
1-Phenyl-N,N’-bis(trimethylsilyl)silanediamine: This compound lacks the methyl group and has different stability and reactivity.
1-Methyl-N,N’-bis(trimethylsilyl)silanediamine: This compound lacks the phenyl group and has different chemical properties.
The uniqueness of 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine lies in its combination of phenyl, methyl, and trimethylsilyl groups, which confer specific reactivity and stability characteristics .
Eigenschaften
CAS-Nummer |
24385-32-8 |
|---|---|
Molekularformel |
C13H28N2Si3 |
Molekulargewicht |
296.63 g/mol |
IUPAC-Name |
[methyl-bis(trimethylsilylamino)silyl]benzene |
InChI |
InChI=1S/C13H28N2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12,14-15H,1-7H3 |
InChI-Schlüssel |
UQQFGAAFZIOZPB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



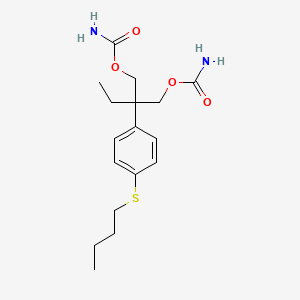
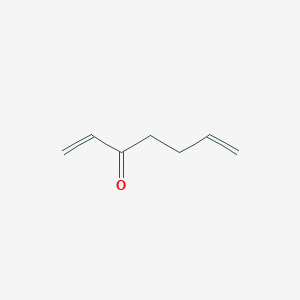
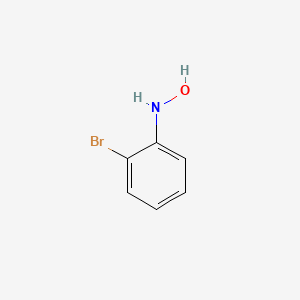
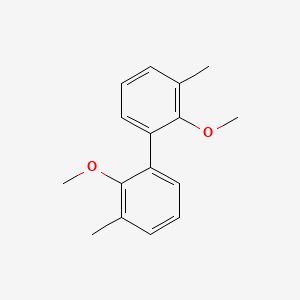
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
